N2,N2-Dimethylpyridine-2,5-diamine (CAS 4928-43-2), commonly referred to as 5-amino-2-dimethylaminopyridine (ADP), is a specialized pyridine derivative featuring a primary amine at the 5-position and a tertiary dimethylamino group at the 2-position. In procurement and material selection, this compound is primarily valued for its strong electron-donating properties and strict regioselectivity. The dimethylamino group significantly enhances the nucleophilicity of the pyridine ring while sterically and chemically isolating the 5-amino group for targeted coupling. This makes it a critical building block in the synthesis of complex pharmaceutical intermediates, a high-performance primary intermediate in oxidative dye formulations, and a superior fluorogenic reporter group for enzymatic assays [1]. Buyers typically prioritize this compound over simpler aminopyridines when downstream applications demand strict regiocontrol, red-shifted optical properties, or enhanced oxidative stability [2].
Substituting N2,N2-Dimethylpyridine-2,5-diamine with unsubstituted 2,5-diaminopyridine or mono-methylated analogs introduces severe process inefficiencies. Unsubstituted 2,5-diaminopyridine possesses two primary amines, which leads to poor regiocontrol during acylation or cross-coupling, necessitating costly and time-consuming orthogonal protection-deprotection sequences that reduce overall yield [1]. Furthermore, in biochemical assay development, replacing the dimethylamino group with a methoxy group (as in 5-amino-2-methoxypyridine) fails to provide sufficient electron-donating power, resulting in blue-shifted fluorescence that heavily overlaps with the intrinsic auto-fluorescence of biological matrices [2]. For oxidative dye formulations, generic p-phenylenediamine substitutes often lack the specific coupling kinetics and wear properties provided by the dimethylamino-substituted pyridine core, leading to inferior color retention [3].
In the development of fluorogenic substrates for leucine aminopeptidases (LAP), the electron-donating strength of the reporter group is critical for signal clarity. Studies demonstrate that utilizing N2,N2-Dimethylpyridine-2,5-diamine (ADP) as the reporter group yields a substantial red-shift in optical properties compared to the methoxy analog. Specifically, the dimethylamino substitution produces an excitation red-shift of approximately 30 nm and an emission red-shift of approximately 60 nm [1]. This shift moves the emission wavelength away from the background auto-fluorescence typically encountered in complex biological matrices like cell lysates.
| Evidence Dimension | Fluorescence Emission Wavelength Shift |
| Target Compound Data | ~60 nm red-shift in emission |
| Comparator Or Baseline | 5-amino-2-methoxypyridine (AMP) |
| Quantified Difference | 30 nm excitation and 60 nm emission red-shift |
| Conditions | LAP substrate cleavage assay in biological matrices |
Procuring this specific derivative allows assay developers to significantly improve signal-to-noise ratios in high-throughput screening by bypassing biological auto-fluorescence.
For process chemists synthesizing complex nitrogen-containing heterocycles, regiocontrol is a primary procurement driver. The tertiary nature of the N,N-dimethyl group at the 2-position of N2,N2-Dimethylpyridine-2,5-diamine renders it completely unreactive toward standard acylating agents and sulfonyl chlorides. Consequently, electrophilic attack is directed exclusively to the primary amine at the 5-position [1]. In contrast, using the baseline comparator 2,5-diaminopyridine results in competitive reactions at both nitrogen centers, requiring at least two additional synthetic steps (protection and deprotection) to achieve the desired regioselectivity.
| Evidence Dimension | Regioselectivity of Acylation/Coupling |
| Target Compound Data | 100% regioselective for the 5-amino position |
| Comparator Or Baseline | 2,5-diaminopyridine (mixed isomers) |
| Quantified Difference | Elimination of 2 synthetic steps (protection/deprotection) |
| Conditions | Standard acylation or transition-metal catalyzed cross-coupling |
Eliminating protection-deprotection steps directly reduces solvent waste, cycle time, and raw material costs during pharmaceutical scale-up.
In the formulation of oxidative hair dyes, the choice of primary intermediate dictates the longevity and intensity of the final color. N2,N2-Dimethylpyridine-2,5-diamine is utilized as a preferred heterocyclic primary intermediate because its dimethylamino group enhances nucleophilicity and stabilizes the resulting imine dyes during oxidative coupling with agents like 3-aminophenol or resorcinol [1]. Formulations utilizing this specific compound demonstrate improved wear properties and generate intense, stable neutral or yellow colorations that outperform simpler pyridine or pyrimidine baselines under alkaline hydrogen peroxide conditions [2].
| Evidence Dimension | Oxidative Coupling Stability |
| Target Compound Data | High stability and intense color formation |
| Comparator Or Baseline | Standard unsubstituted aminopyridines |
| Quantified Difference | Improved wear properties and color retention |
| Conditions | Oxidative coupling with hydrogen peroxide at alkaline pH |
This compound provides formulators with a highly reactive, stable intermediate essential for premium, long-lasting oxidative dye products.
Directly following from its ~60 nm emission red-shift, this compound is a highly effective precursor for synthesizing fluorogenic reporters (such as ADP-based substrates) used in leucine aminopeptidase (LAP) assays. It is recommended for high-throughput screening applications where biological auto-fluorescence must be minimized [1].
Due to the steric and chemical isolation of the 5-amino group, this compound serves as a highly efficient building block for pharmaceutical intermediates. It is specifically utilized in the synthesis of kinase inhibitors and other targeted therapeutics where strict regiocontrol during acylation or cross-coupling is required without the overhead of protecting groups [2].
Leveraging its enhanced nucleophilicity and coupling stability, this compound is deployed as a primary intermediate in the cosmetic and materials industries. It is specifically selected for formulating long-lasting, intense neutral or yellow oxidative hair dyes that require superior wear properties under alkaline oxidative conditions [3].
Corrosive;Irritant